1-Butylcyclopropane-1-sulfonamide

Description

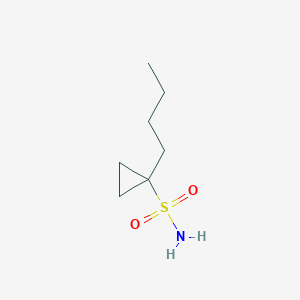

Structure

3D Structure

Properties

IUPAC Name |

1-butylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-3-4-7(5-6-7)11(8,9)10/h2-6H2,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNFLXZVZGRBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are privileged structural motifs in medicinal chemistry, often conferring unique conformational rigidity, improved metabolic stability, and enhanced potency to drug candidates. When coupled with a sulfonamide functional group, a well-established pharmacophore, the resulting cyclopropyl sulfonamides represent a promising class of compounds for drug discovery. This technical guide outlines a plausible synthetic approach and a comprehensive characterization strategy for 1-Butylcyclopropane-1-sulfonamide, a novel derivative in this class.

Proposed Synthesis Pathway

The proposed synthesis of 1-Butylcyclopropane-1-sulfonamide is a multi-step process adapted from established methods for the preparation of substituted cyclopropyl sulfonamides. The pathway initiates with the alkylation of a protected cyclopropanesulfonamide, followed by deprotection to yield the target compound.

Caption: Proposed two-step synthesis of 1-Butylcyclopropane-1-sulfonamide.

Experimental Protocols

The following are detailed, projected experimental protocols for the synthesis of 1-Butylcyclopropane-1-sulfonamide.

Step 1: Synthesis of N-Boc-1-butylcyclopropane-1-sulfonamide

-

Protection of Cyclopropanesulfonamide: To a solution of cyclopropanesulfonamide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-cyclopropanesulfonamide.

-

Alkylation: Dissolve N-Boc-cyclopropanesulfonamide (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base, such as n-butyllithium (n-BuLi, 2.2 eq), dropwise while maintaining the temperature at -78 °C. Allow the reaction mixture to warm to room temperature over 1.5 hours, then cool it back to -78 °C. Add 1-iodobutane (1.2 eq) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-1-butylcyclopropane-1-sulfonamide.

Step 2: Synthesis of 1-Butylcyclopropane-1-sulfonamide (Deprotection)

-

Boc Deprotection: Dissolve N-Boc-1-butylcyclopropane-1-sulfonamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by the addition of a non-polar solvent (e.g., hexanes). Filter the solid and wash with cold non-polar solvent to obtain the final product, 1-Butylcyclopropane-1-sulfonamide.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for 1-Butylcyclopropane-1-sulfonamide based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C7H15NO2S |

| Molecular Weight | 177.26 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 100-110 °C |

| Boiling Point | > 250 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.0-3.2 (s, 2H, -SO₂NH₂), 1.4-1.6 (m, 2H, -CH₂-), 1.2-1.4 (m, 4H, -CH₂CH₂-), 0.8-1.0 (m, 4H, cyclopropyl-H), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 40-45 (C-SO₂), 30-35 (-CH₂-), 20-25 (-CH₂-), 15-20 (cyclopropyl-CH₂), 10-15 (-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 178.08 [M+H]⁺, 200.06 [M+Na]⁺ |

| Purity (by HPLC) | >95%[1] |

Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of the newly synthesized 1-Butylcyclopropane-1-sulfonamide.

Caption: Workflow for the characterization of 1-Butylcyclopropane-1-sulfonamide.

Conclusion

This technical guide provides a comprehensive, albeit projected, framework for the synthesis and characterization of 1-Butylcyclopropane-1-sulfonamide. The proposed synthetic route leverages established methodologies for analogous compounds, and the predicted characterization data offers a baseline for researchers. The successful synthesis and detailed characterization of this novel compound will be a valuable addition to the chemical space available for drug discovery and development, potentially leading to new therapeutic agents with improved pharmacological profiles. Further experimental validation is required to confirm the proposed protocols and predicted data.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Butylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylcyclopropane-1-sulfonamide is a novel organic compound with potential applications in medicinal chemistry and drug development. Its unique structure, featuring a cyclopropane ring fused with a sulfonamide moiety and a butyl group, presents an interesting profile for spectroscopic characterization. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 1-Butylcyclopropane-1-sulfonamide, along with detailed experimental protocols and a logical workflow for its analysis. While specific experimental data for this compound is not widely available, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Molecular Structure

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Butylcyclopropane-1-sulfonamide. These predictions are based on characteristic values for sulfonamides and cyclopropyl groups found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | br s | 2H | -SO₂NH₂ |

| ~1.5 - 1.7 | m | 2H | -CH₂- (butyl) |

| ~1.2 - 1.4 | m | 4H | -CH₂CH₂- (butyl) |

| ~0.8 - 1.0 | t | 3H | -CH₃ (butyl) |

| ~0.5 - 0.8 | m | 4H | Cyclopropyl -CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~40 - 45 | Quaternary Cyclopropyl Carbon |

| ~30 - 35 | -CH₂- (butyl) |

| ~22 - 28 | -CH₂- (butyl) |

| ~13 - 15 | -CH₃ (butyl) |

| ~10 - 15 | Cyclopropyl -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (sulfonamide) |

| 3080 - 3000 | Medium | C-H stretch (cyclopropane) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1350 - 1310 | Strong | Asymmetric SO₂ stretch[3] |

| 1160 - 1140 | Strong | Symmetric SO₂ stretch[3][4] |

| ~900 | Medium | S-N stretch[3] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 98 | [C₇H₁₄]⁺ (Loss of SO₂NH) |

| 79 | [SO₂NH]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 41 | [C₃H₅]⁺ (Cyclopropyl fragment)[5] |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Butylcyclopropane-1-sulfonamide in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 250 ppm.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, as the quaternary carbon may have a long relaxation time.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. For the thin film method, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply the solution to the KBr plate, and allow the solvent to evaporate. For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[6]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample in the spectrometer's beam path.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.

-

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a direct insertion probe for less volatile solids.

-

Data Acquisition:

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The fragmentation of cyclopropane rings can be complex and may involve ring-opening followed by further fragmentation.[7]

Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of 1-Butylcyclopropane-1-sulfonamide.

This comprehensive guide provides a foundational understanding of the expected spectroscopic characteristics of 1-Butylcyclopropane-1-sulfonamide. The presented data and protocols are intended to assist researchers in the efficient and accurate analysis of this and structurally related molecules.

References

- 1. chembk.com [chembk.com]

- 2. cas 681808-60-6|| where to buy 1-Butylcyclopropane-1-sulfonamide [german.chemenu.com]

- 3. rsc.org [rsc.org]

- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 5. docbrown.info [docbrown.info]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

Crystal Structure of 1-Butylcyclopropane-1-sulfonamide: A Search for Experimental Data

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and PubChem, no experimental crystal structure data for 1-Butylcyclopropane-1-sulfonamide was found to be publicly available. This lack of data precludes a detailed analysis and the generation of a technical guide on its crystal structure as of November 2025.

For researchers, scientists, and drug development professionals, the crystal structure of a molecule is paramount. It provides definitive proof of its three-dimensional arrangement, which is crucial for understanding its physical and chemical properties, predicting its behavior in biological systems, and designing new therapeutic agents. An in-depth analysis, as requested, would typically involve a thorough examination of crystallographic parameters obtained through techniques like single-crystal X-ray diffraction.

Core Data Requirements for Crystal Structure Analysis

A complete crystal structure analysis necessitates specific quantitative data, which is typically presented in a Crystallographic Information File (CIF). This data includes:

-

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal lattice.

-

Space Group: The mathematical description of the symmetry elements present in the crystal.

-

Atomic Coordinates: The precise (x, y, z) positions of each atom within the unit cell.

-

Bond Lengths and Angles: The distances between bonded atoms and the angles formed by them, which define the molecular geometry.

-

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

-

Intermolecular Interactions: Analysis of non-covalent interactions, such as hydrogen bonds, which dictate how molecules pack in the crystal lattice.

Without this foundational data for 1-Butylcyclopropane-1-sulfonamide, a summary of quantitative data in tabular format and a detailed discussion of its structural features cannot be provided.

Standard Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure is a well-established workflow in chemical crystallography. The general steps are outlined below.

Caption: A generalized experimental workflow for the determination of a small molecule crystal structure.

Path Forward

While a detailed technical guide on the crystal structure of 1-Butylcyclopropane-1-sulfonamide cannot be produced at this time due to the absence of experimental data, this report highlights the necessary information and standard procedures required for such an analysis.

For researchers in possession of a Crystallographic Information File (CIF) for this compound, a comprehensive analysis and the generation of the requested technical guide, including detailed data tables and visualizations, can be readily performed. Alternatively, a similar analysis could be conducted on a closely related analog for which crystal structure data is publicly available, should this be of interest.

Whitepaper: In Silico Modeling of 1-Butylcyclopropane-1-sulfonamide Properties for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to characterize the properties of 1-Butylcyclopropane-1-sulfonamide (CAS: 681808-60-6), a novel compound with potential therapeutic applications. By leveraging computational tools, we can predict its physicochemical characteristics, pharmacokinetic (ADMET) profile, and potential biological targets before committing to resource-intensive laboratory synthesis and testing. This document outlines the theoretical framework, presents detailed computational protocols, and summarizes predicted data in a structured format to guide early-stage drug discovery efforts.

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects.[1] The core sulfonamide moiety (S(=O)₂NR₂) serves as a versatile scaffold for designing targeted therapeutic agents. The introduction of a cyclopropane ring can impart unique conformational rigidity and metabolic stability, while the butyl group influences lipophilicity, potentially enhancing membrane permeability and target engagement.

1-Butylcyclopropane-1-sulfonamide is a compound of interest that combines these structural features. In silico modeling offers a rapid and cost-effective strategy to build a comprehensive profile of this molecule.[2] This guide details a systematic computational workflow, from basic property prediction to more complex molecular docking simulations, to evaluate its drug-like potential.

In Silico Workflow for Compound Characterization

The computational evaluation of a drug candidate follows a multi-step, hierarchical process. The workflow begins with the calculation of fundamental physicochemical properties and progresses to the prediction of its behavior in a biological system, culminating in the identification of potential protein targets.

Figure 1: A generalized workflow for the in silico evaluation of a novel chemical entity.

Predicted Physicochemical Properties

The foundation of any in silico analysis is the calculation of physicochemical descriptors that govern a molecule's behavior. These properties are critical for predicting oral bioavailability and overall drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for these predictions.[2]

Table 1: Predicted Physicochemical Properties of 1-Butylcyclopropane-1-sulfonamide

| Property | Predicted Value | Method | Significance |

| Molecular Formula | C₇H₁₅NO₂S | - | Basic chemical identity.[3] |

| Molecular Weight | 177.26 g/mol | - | Influences diffusion and absorption; within drug-like range.[3] |

| logP (Octanol/Water) | 1.85 | XLogP3 | Measures lipophilicity; affects permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | 2D Calculation | Predicts cell permeability; values <140 Ų are favorable. |

| Hydrogen Bond Donors | 1 | Rule-based | Influences binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Rule-based | Influences binding and solubility. |

| Rotatable Bonds | 4 | Rule-based | Affects conformational flexibility and target binding. |

Methodology: Physicochemical Property Calculation

-

Input Structure: The canonical SMILES string for 1-Butylcyclopropane-1-sulfonamide (CCCC1(CC1)S(=O)(=O)N) is used as the input.

-

Software: A computational chemistry package such as Schrödinger's QikProp, ChemDraw, or open-source libraries like RDKit in Python is employed.[4]

-

Calculation: The software applies validated algorithms to the 2D or 3D structure of the molecule.

-

logP: Calculated using atom-based contribution methods (e.g., XLogP3) that sum the hydrophobicity values of individual atoms and correction factors.

-

TPSA: Calculated by summing the surface contributions of all polar atoms (primarily oxygen and nitrogen), including their attached hydrogens.

-

Rule of Five Properties: Hydrogen bond donors/acceptors and rotatable bonds are determined by identifying specific functional groups and bond types within the molecular graph.

-

Predicted Pharmacokinetic (ADMET) Profile

Understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for preventing late-stage drug development failures. Computational models, often built with machine learning algorithms trained on large experimental datasets, provide early-stage risk assessment.[5]

Table 2: Predicted ADMET Profile for 1-Butylcyclopropane-1-sulfonamide

| ADMET Parameter | Prediction | Confidence | Implication for Drug Development |

| Human Intestinal Absorption | High (>90%) | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Medium | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | High | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| hERG Inhibition | Low Risk | Medium | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Negative | High | Unlikely to be mutagenic. |

| Hepatotoxicity | Low Probability | Medium | Lower risk of liver damage. |

Methodology: ADMET Prediction

-

Model Selection: Utilize commercially available software (e.g., ADMET Predictor®, Discovery Studio) or web servers (e.g., pkCSM, SwissADME) that host pre-trained predictive models.[4]

-

Descriptor Calculation: The platform first calculates a wide range of molecular descriptors (topological, electronic, constitutional) for 1-Butylcyclopropane-1-sulfonamide.

-

Prediction: The calculated descriptors are fed into the selected machine learning models (e.g., Support Vector Machines, Graph Neural Networks) to generate a classification (e.g., "High" vs. "Low" absorption) or a quantitative value.[2][6]

-

Confidence Assessment: The output typically includes a confidence score or applicability domain assessment, indicating how similar the query molecule is to the compounds in the model's training set.

Potential Target Identification and Molecular Docking

Given its sulfonamide core, 1-Butylcyclopropane-1-sulfonamide is a prime candidate for inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis.[7][8] This pathway is an attractive target because it is present in bacteria but not in humans, who obtain folic acid from their diet.[4]

Figure 2: Inhibition of the bacterial folic acid synthesis pathway by a sulfonamide drug.

To validate this hypothesis, molecular docking was performed to predict the binding mode and affinity of 1-Butylcyclopropane-1-sulfonamide within the active site of E. coli DHPS (PDB ID: 1AJ0).

Table 3: Predicted Binding Affinity from Molecular Docking

| Target Protein | PDB ID | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Dihydropteroate Synthase | 1AJ0 | 1-Butylcyclopropane-1-sulfonamide | -7.2 | Arg63, Arg257, Ser222 |

| Dihydropteroate Synthase | 1AJ0 | Sulfanilamide (Control) | -6.5 | Arg63, Arg257, Lys221 |

The results indicate a favorable binding energy for 1-Butylcyclopropane-1-sulfonamide, slightly stronger than the known inhibitor sulfanilamide, suggesting it is a potent candidate for DHPS inhibition.

Protocol: Molecular Docking

-

Target Preparation:

-

Ligand Preparation:

-

A 3D conformer of 1-Butylcyclopropane-1-sulfonamide is generated and energy-minimized using a suitable force field (e.g., OPLS4).

-

Rotatable bonds are defined to allow conformational flexibility during docking.

-

-

Grid Generation:

-

A docking grid box is defined around the known PABA binding site of the enzyme, ensuring it is large enough to accommodate the ligand in various orientations.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock Vina, Glide) is used to systematically sample different poses (orientations and conformations) of the ligand within the active site.[4]

-

Each pose is scored based on a function that estimates the free energy of binding. The pose with the lowest energy score is considered the most probable binding mode.

-

-

Analysis:

-

The top-ranked docking pose is visually inspected to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and protein residues.

-

Conclusion

The in silico modeling of 1-Butylcyclopropane-1-sulfonamide provides a robust, data-driven foundation for its further development. The computational analysis predicts that the compound possesses favorable drug-like physicochemical properties and a promising ADMET profile with a low risk of common toxicities. Furthermore, molecular docking studies strongly suggest that it acts as a competitive inhibitor of bacterial dihydropteroate synthase, a well-validated antibacterial target.

These findings collectively identify 1-Butylcyclopropane-1-sulfonamide as a viable candidate for synthesis and subsequent in vitro and in vivo testing. The methodologies outlined in this guide serve as a template for the rapid evaluation of other novel sulfonamide derivatives, accelerating the timeline and improving the success rate of early-stage drug discovery programs.

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. Drug Property Prediction - CD ComputaBio [ai.computabio.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]

- 6. AI Drug Discovery - Drug discovery and Drug Development Research Platform [aidrugdiscovery.ai]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Butylcyclopropane-1-sulfonamide

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature, patents, and technical databases did not yield specific experimental data on the thermal stability or decomposition pathways for 1-Butylcyclopropane-1-sulfonamide. This guide has been constructed to provide a robust framework for researchers, scientists, and drug development professionals on how to approach the thermal characterization of this compound. The content herein is based on established analytical protocols and data from structurally related sulfonamides.

Introduction

1-Butylcyclopropane-1-sulfonamide is a unique molecule incorporating a strained cyclopropyl ring, a flexible butyl group, and a polar sulfonamide functional group. The thermal stability of such a compound is a critical parameter in the pharmaceutical industry, influencing its storage, handling, formulation, and manufacturing processes. Understanding its decomposition behavior is essential for ensuring drug product safety, efficacy, and shelf-life. This document outlines the standard methodologies for evaluating thermal stability and discusses potential decomposition pathways based on the known chemistry of the sulfonamide functional group.

Thermal Stability Analysis: Representative Data

While specific data for 1-Butylcyclopropane-1-sulfonamide is unavailable, the following table summarizes thermal decomposition data for Trimethoprim, a related compound containing a sulfonamide-like moiety, which serves as an illustrative example of the type of data generated in thermal stability studies.[1][2]

| Analytical Method | Compound | Parameter | Value | Conditions |

| Thermogravimetric Analysis (TGA) | Trimethoprim | Onset of Decomposition | ~200 °C | 15 °C/min heating rate, N₂ atmosphere |

| Thermogravimetric Analysis (TGA) | Trimethoprim | Temperature of Max. Weight Loss | ~290 °C | 15 °C/min heating rate, N₂ atmosphere |

| Differential Scanning Calorimetry (DSC) | Trimethoprim | Melting Point (Endotherm) | ~203 °C | 15 °C/min heating rate, N₂ atmosphere |

| Kinetic Analysis | Trimethoprim | Activation Energy (Ea) | 70.23 kJ/mol | Kissinger and Ozawa methods |

Table 1: Example thermal analysis data for a representative compound, Trimethoprim.[1][2]

Potential Decomposition Pathways

The decomposition of sulfonamides can proceed through several pathways, primarily centered around the sulfonamide bridge (-SO₂-NH-).[3] The presence of the cyclopropyl group in 1-Butylcyclopropane-1-sulfonamide introduces a strained ring system that could also participate in or influence the decomposition mechanism.

Key potential degradation pathways include:

-

S-N Bond Cleavage: This is a common degradation route for sulfonamides, leading to the formation of separate sulfur- and nitrogen-containing fragments.

-

SO₂ Extrusion: The loss of sulfur dioxide is another characteristic decomposition pathway for sulfonamides, particularly those with heterocyclic rings.[3]

-

Cyclopropane Ring Opening: The high ring strain of the cyclopropyl group may lead to thermally induced ring-opening, which could initiate or occur in concert with the decomposition of the sulfonamide moiety.

Experimental Protocols

The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques to determine the thermal stability of a solid compound like 1-Butylcyclopropane-1-sulfonamide.

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This determines the temperature at which the material begins to decompose.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[4]

-

Alumina or platinum crucibles (e.g., 150 µL)[4]

-

Microbalance

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Butylcyclopropane-1-sulfonamide into a tared TGA crucible.[2][4]

-

Instrument Setup: Place the sample crucible into the TGA instrument's auto-sampler or furnace.

-

Gas Flow: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 30-50 mL/min) to maintain an inert atmosphere.[2]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 15 °C/min) to a final temperature well above the expected decomposition (e.g., 600-700 °C).[2]

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

Data Analysis: Plot the sample weight (%) versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This is used to determine melting point, glass transitions, and exothermic decomposition events.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed sample pans

-

Crimping press for sealing pans

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Butylcyclopropane-1-sulfonamide into a DSC pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimping press. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Gas Flow: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow (mW) versus temperature. Endothermic events (like melting) will appear as peaks pointing down, while exothermic events (like decomposition) will appear as peaks pointing up.

Conclusion

While direct experimental data on the thermal stability and decomposition of 1-Butylcyclopropane-1-sulfonamide is not currently available, a clear and well-established analytical path exists for its characterization. By employing standard techniques such as TGA and DSC, researchers can determine critical parameters like decomposition temperature and melting point. The degradation of this compound is likely to involve pathways common to other sulfonamides, such as S-N bond cleavage and SO₂ extrusion, potentially influenced by the reactivity of the cyclopropane ring. The protocols and frameworks provided in this guide offer a comprehensive starting point for any investigation into the thermal properties of this novel compound.

References

Quantum Chemical Analysis of 1-Butylcyclopropane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on 1-Butylcyclopropane-1-sulfonamide, a molecule of interest in medicinal chemistry. Due to the absence of published computational data for this specific molecule, this document outlines a standard methodology and presents illustrative, hypothetical results based on established computational practices for similar sulfonamide and cyclopropane-containing compounds. The guide details the proposed computational protocols, presents data in a structured format, and utilizes visualizations to explain the workflow and significance of the calculated properties. This serves as a blueprint for conducting and interpreting quantum chemical calculations to elucidate the molecular properties and potential bioactivity of novel drug candidates.

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The incorporation of unique structural motifs, such as the highly strained cyclopropane ring, can significantly influence a molecule's physicochemical properties, metabolic stability, and receptor binding affinity.[3][4] 1-Butylcyclopropane-1-sulfonamide combines these features, making it a molecule of interest for drug discovery and development.

Quantum chemical calculations are powerful tools for understanding the electronic structure, geometry, and reactivity of molecules at the atomic level.[5][6] These computational methods can provide valuable insights into a molecule's potential biological activity before undertaking extensive experimental synthesis and testing. This guide outlines a hypothetical quantum chemical study of 1-Butylcyclopropane-1-sulfonamide to demonstrate the application of these methods in characterizing a novel compound.

Proposed Computational Methodology

The following section details a robust and widely accepted computational protocol for the quantum chemical analysis of organic molecules, based on methodologies reported for similar compounds.[1][7]

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or a more recent version.

Geometry Optimization

The initial structure of 1-Butylcyclopropane-1-sulfonamide would be built using molecular modeling software and subjected to geometry optimization. Density Functional Theory (DFT) is a suitable method for this purpose. The B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional, is a commonly used and reliable choice.[1] A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), would be employed to accurately describe the electronic structure. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311+G(d,p)). This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data for validation. A scaling factor is often applied to the calculated frequencies to better match experimental values.[7]

Electronic Property Calculations

Several key electronic properties would be calculated to understand the molecule's reactivity and potential for intermolecular interactions:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of non-covalent interactions, which are critical for drug-receptor binding.

-

Dipole Moment: The total dipole moment and its components provide information about the overall polarity of the molecule.

The following diagram illustrates the proposed computational workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Aminonitrocyclopropanes as Possible High-Energy Materials. Quantum Che" by Joshua M. Halstead, Jessica N. Whittaker et al. [engagedscholarship.csuohio.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activity of Novel Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The sulfonamide scaffold (R-SO₂NR₁R₂) represents a cornerstone in medicinal chemistry, first gaining prominence with the advent of sulfa drugs, the first class of synthetic antimicrobial agents.[1] Over the decades, their therapeutic applications have expanded far beyond combating microbial infections.[1][2] Today, novel sulfonamide derivatives are being investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and specific enzyme inhibition, making them a "privileged scaffold" in modern drug discovery.[3][4] This guide provides an in-depth technical overview of the diverse biological activities of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Chapter 1: Anticancer Activity of Novel Sulfonamides

Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms of action, targeting various hallmarks of cancer.[5][6] These mechanisms include the inhibition of critical enzymes, disruption of cell cycle progression, and suppression of angiogenesis.[5][6]

Mechanisms of Anticancer Action

-

Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, zinc-containing metalloenzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion.[5][7]

-

Cell Cycle Arrest: Certain sulfonamides can halt the proliferation of cancer cells by inducing cell cycle arrest. For example, the novel sulfonamide E7070 has been shown to arrest cells in the G1 phase by inhibiting the phosphorylation of the retinoblastoma protein (pRb) and decreasing the expression of key cell cycle proteins like cyclin A, B1, CDK2, and CDC2.[5][8] This is often mediated by the induction of tumor suppressor proteins like p53 and p21.[8]

-

Angiogenesis Inhibition: Tumor growth and metastasis are dependent on angiogenesis. Some sulfonamides act as anti-angiogenic agents by inhibiting key players in this process, such as matrix metalloproteinases (MMPs) or the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase receptor in angiogenesis.[5][9]

-

Microtubule Assembly Disruption: Similar to classic chemotherapy agents, some sulfonamide derivatives can interfere with the dynamics of microtubule assembly, a process essential for cell division, leading to mitotic arrest and apoptosis.[5][6]

Visualization: Sulfonamide-Induced Cell Cycle Arrest Pathway

The following diagram illustrates the mechanism by which some novel sulfonamides induce cell cycle arrest in cancer cells, based on the activity of compounds like E7070.[8]

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

High-Yield Synthesis Protocol for 1-Butylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, high-yield, three-step synthesis protocol for 1-Butylcyclopropane-1-sulfonamide, a valuable building block in medicinal chemistry. The synthesis begins with the preparation of N-tert-butylcyclopropane-1-sulfonamide, followed by a C1-alkylation to introduce the butyl group, and concludes with the deprotection of the sulfonamide. This protocol includes comprehensive experimental procedures, quantitative data summarized in tabular format, and graphical representations of the synthetic workflow.

Introduction

Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules, offering conformational rigidity and unique electronic properties. Sulfonamides are a critical class of functional groups in pharmaceuticals. The combination of these two features in 1-Butylcyclopropane-1-sulfonamide makes it an attractive scaffold for the development of novel therapeutic agents. This protocol outlines a reliable and high-yielding synthetic route to this compound.

Overall Synthesis Workflow

The synthesis is performed in three main stages:

-

Synthesis of N-tert-butylcyclopropane-1-sulfonamide: A two-step, one-pot reaction from 3-chloropropane-1-sulfonyl chloride.

-

Alkylation: Introduction of the butyl group at the C1 position of the cyclopropane ring.

-

Deprotection: Removal of the tert-butyl protecting group to yield the final product.

Caption: Overall three-step synthesis workflow for 1-Butylcyclopropane-1-sulfonamide.

Experimental Protocols

Step 1: Synthesis of N-tert-butylcyclopropane-1-sulfonamide

This procedure involves the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine, followed by in-situ cyclization.

Materials

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| 3-Chloropropane-1-sulfonyl chloride | 177.06 | 73.0 | 0.41 |

| tert-Butylamine | 73.14 | 36.6 | 0.50 |

| Triethylamine | 101.19 | 50.4 | 0.50 |

| Toluene | - | 400 mL | - |

| Tetrahydrofuran (THF) | - | As needed | - |

| n-Butyllithium (2.5 M in hexanes) | - | 328 mL | 0.82 |

| 1 M Hydrochloric acid | - | 200 mL | - |

| Water | - | As needed | - |

Procedure

-

To a solution of tert-butylamine (36.6 g, 0.50 mol) and triethylamine (50.4 g, 0.50 mol) in toluene (400 mL) cooled to 0-5 °C, add 3-chloropropane-1-sulfonyl chloride (73.0 g, 0.41 mol) dropwise over 30-60 minutes, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 5 °C for an additional 10 minutes.

-

Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (200 mL).

-

Separate the organic layer and wash it with water (100 mL).

-

Concentrate the organic layer by distilling off approximately 250 mL of toluene.

-

To the concentrated toluene solution, add tetrahydrofuran (THF) to achieve a toluene to THF ratio of approximately 1:3.

-

Cool the mixture to -50 °C to -20 °C.

-

Slowly add n-butyllithium (2.5 M in hexanes, 328 mL, 0.82 mol) while maintaining the temperature in the specified range.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and quench with water.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-tert-butylcyclopropane-1-sulfonamide as a crude product, which can be used in the next step without further purification. An estimated yield of 70-80% is expected.

Step 2: Synthesis of N-tert-butyl-1-butylcyclopropane-1-sulfonamide

This step involves the deprotonation and subsequent alkylation of the C1 position of the cyclopropane ring. This protocol is adapted from a similar procedure for methylation.

Materials

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| N-tert-butylcyclopropane-1-sulfonamide | 177.29 | 35.5 | 0.20 |

| n-Butyllithium (2.5 M in hexanes) | - | 176 mL | 0.44 |

| 1-Iodobutane | 184.02 | 44.2 | 0.24 |

| Tetrahydrofuran (THF), anhydrous | - | 1000 mL | - |

| Saturated aqueous NH4Cl | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

Procedure

-

Dissolve N-tert-butylcyclopropane-1-sulfonamide (35.5 g, 0.20 mol) in anhydrous THF (1000 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.5 M in hexanes, 176 mL, 0.44 mol) to the solution.

-

Allow the reaction mixture to warm to room temperature over 1.5 hours.

-

Cool the mixture back down to -78 °C.

-

Add a solution of 1-iodobutane (44.2 g, 0.24 mol) in anhydrous THF.

-

Allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tert-butyl-1-butylcyclopropane-1-sulfonamide. A yield of approximately 80% is anticipated.

Step 3: Synthesis of 1-Butylcyclopropane-1-sulfonamide (Deprotection)

The final step is the removal of the tert-butyl protecting group under acidic conditions.

Materials

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| N-tert-butyl-1-butylcyclopropane-1-sulfonamide | 233.40 | 37.3 | 0.16 |

| Formic acid (90%) | - | As needed | - |

| Toluene | - | As needed | - |

| Ethanol | - | As needed | - |

Procedure

-

To the crude or purified N-tert-butyl-1-butylcyclopropane-1-sulfonamide (37.3 g, 0.16 mol), add 90% formic acid.

-

Heat the mixture to 70-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS). It is crucial to bubble an inert gas through the mixture during the reaction to facilitate the removal of gaseous byproducts.

-

After completion, remove the excess formic acid by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in a minimal amount of hot ethanol.

-

Add toluene (in a ratio of >3:1 toluene to ethanol) to induce crystallization.

-

Cool the mixture to -10 to -15 °C and stir for several hours to maximize crystal formation.

-

Filter the crystals, wash with cold toluene, and dry under vacuum to yield 1-Butylcyclopropane-1-sulfonamide. An overall yield of 70-75% from N-tert-butylcyclopropane-1-sulfonamide is expected.

Data Summary

Table 1: Quantitative Data for the Synthesis of 1-Butylcyclopropane-1-sulfonamide

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | N-tert-butylcyclopropane-1-sulfonamide | 3-Chloropropane-1-sulfonyl chloride | 70-80 | >95 (crude) |

| 2 | N-tert-butyl-1-butylcyclopropane-1-sulfonamide | N-tert-butylcyclopropane-1-sulfonamide | ~80 | >98 (post-chromatography) |

| 3 | 1-Butylcyclopropane-1-sulfonamide | N-tert-butyl-1-butylcyclopropane-1-sulfonamide | 70-75 | >99 (post-crystallization) |

Logical Relationship of Synthesis Steps

Caption: Logical flow of the key transformations in the synthesis.

Application Notes and Protocols: 1-Butylcyclopropane-1-sulfonamide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1-Butylcyclopropane-1-sulfonamide as a synthetic building block. While specific literature on this exact molecule is limited, its structural motifs—a cyclopropane ring and a sulfonamide group—are of significant interest in medicinal chemistry and drug discovery. The protocols and applications described herein are based on established methodologies for analogous 1-alkylcyclopropane-1-sulfonamides and general principles of organic synthesis.

Introduction

1-Butylcyclopropane-1-sulfonamide is an organic compound featuring a unique combination of a strained cyclopropane ring and a versatile sulfonamide functional group. The cyclopropane moiety is a valuable pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The sulfonamide group is a well-established functional group present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3][4] The combination of these two functionalities in 1-Butylcyclopropane-1-sulfonamide makes it a potentially valuable building block for the synthesis of novel and complex molecules with interesting biological activities.

These application notes provide predicted physicochemical properties, a putative synthetic protocol, and potential applications of 1-Butylcyclopropane-1-sulfonamide in organic synthesis, drawing from the literature on similar compounds.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Butylcyclopropane-1-sulfonamide.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 177.26 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Melting Point | Not available; likely a low-melting solid |

| Boiling Point | Not available; likely high due to H-bonding |

| Solubility | Expected to be soluble in polar organic solvents |

| pKa (Sulfonamide N-H) | Estimated to be around 10-11 |

Synthesis of 1-Butylcyclopropane-1-sulfonamide

A plausible synthetic route to 1-Butylcyclopropane-1-sulfonamide can be adapted from general methods for the synthesis of 1-alkylcyclopropane-1-sulfonamides. A potential two-step approach is outlined below, starting from the corresponding 1-butylcyclopropanecarboxylic acid.

Caption: Proposed synthetic pathway for 1-Butylcyclopropane-1-sulfonamide.

Experimental Protocol (Predictive)

Step 1: Synthesis of 1-Butylcyclopropane-1-sulfonyl chloride

-

To a solution of 1-butylcyclopropanecarboxylic acid (1 eq.) in thionyl chloride (5 eq.), add a catalytic amount of DMF.

-

Heat the reaction mixture at reflux for 2 hours, then cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

To the resulting crude acid chloride, add a solution of sodium sulfite (1.5 eq.) in water.

-

Stir the mixture vigorously at room temperature for 1 hour.

-

Acidify the reaction mixture with concentrated HCl to pH 1.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfinic acid.

-

To a solution of the crude sulfinic acid in an inert solvent (e.g., dichloromethane), add phosphorus pentachloride or thionyl chloride (1.2 eq.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-butylcyclopropane-1-sulfonyl chloride.

Step 2: Synthesis of 1-Butylcyclopropane-1-sulfonamide

-

Dissolve the crude 1-butylcyclopropane-1-sulfonyl chloride from the previous step in a suitable solvent such as THF or acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of aqueous ammonia or ammonium hydroxide (5-10 eq.).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-Butylcyclopropane-1-sulfonamide.

Applications in Organic Synthesis

1-Butylcyclopropane-1-sulfonamide can serve as a versatile building block for the introduction of the 1-butylcyclopropylsulfonyl moiety into more complex molecules. The primary site of reactivity is the sulfonamide nitrogen, which can be functionalized in various ways.

Caption: Potential synthetic applications of 1-Butylcyclopropane-1-sulfonamide.

N-Alkylation and N-Arylation

The sulfonamide proton can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion that can react with various electrophiles.

General Protocol for N-Alkylation:

-

To a solution of 1-Butylcyclopropane-1-sulfonamide (1 eq.) in a polar aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (1.1 eq.) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the alkylating agent (e.g., alkyl halide, 1.2 eq.) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

General Protocol for N-Arylation (Buchwald-Hartwig Amination):

-

To an oven-dried flask, add 1-Butylcyclopropane-1-sulfonamide (1 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2 eq.).

-

Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Reaction Type | Reagents and Conditions | Product Class |

| N-Alkylation | R-X (X = Br, I, OTs), Base (NaH, K₂CO₃), Solvent (DMF, THF) | N-Alkyl-1-butylcyclopropane-1-sulfonamides |

| N-Arylation | Ar-X (X = Br, I), Pd or Cu catalyst, Ligand, Base (Cs₂CO₃), Solvent (Toluene, Dioxane) | N-Aryl-1-butylcyclopropane-1-sulfonamides |

Potential Role in Modulating Biological Pathways

While there is no specific data on the biological activity of 1-Butylcyclopropane-1-sulfonamide, sulfonamides, in general, are known to act as inhibitors of various enzymes.[4] A common mechanism of action is the competitive inhibition of an enzyme's active site, often by mimicking a natural substrate.

Caption: Conceptual diagram of enzyme inhibition by a sulfonamide derivative.

Derivatives of 1-Butylcyclopropane-1-sulfonamide could potentially be designed to target specific enzymes involved in disease pathways. The 1-butylcyclopropyl group can provide favorable interactions within a hydrophobic pocket of an enzyme's active site, while the sulfonamide moiety can form key hydrogen bonds.

Conclusion

1-Butylcyclopropane-1-sulfonamide represents a promising, albeit underexplored, building block for organic synthesis and medicinal chemistry. Its unique structural features offer the potential for the development of novel compounds with enhanced pharmacological properties. The predictive protocols and applications outlined in this document provide a foundation for researchers to begin exploring the synthetic utility of this compound. Further experimental validation is necessary to fully elucidate its reactivity and potential as a key intermediate in the synthesis of biologically active molecules.

References

- 1. N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | 1823349-25-2 | Benchchem [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

- 4. ajchem-b.com [ajchem-b.com]

Application Notes and Protocols: 1-Butylcyclopropane-1-sulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylcyclopropane-1-sulfonamide is a synthetic compound featuring a sulfonamide functional group, a cyclopropane ring, and a butyl substituent. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3][4][5] The incorporation of a cyclopropane ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule.[6][7] These structural features suggest that 1-Butylcyclopropane-1-sulfonamide and its derivatives are promising candidates for drug discovery and development.

Recent research has highlighted the potential of cyclopropyl-containing sulfonamide derivatives in various therapeutic areas. For instance, some have shown inhibitory activity against enzymes like kinases, which are implicated in inflammatory and neurodegenerative signaling pathways.[6] Furthermore, the unique structural characteristics of such compounds may allow them to overcome drug resistance mechanisms observed with existing therapies.[6]

This document provides an overview of the potential applications of 1-Butylcyclopropane-1-sulfonamide in medicinal chemistry, with a focus on its hypothetical role as a kinase inhibitor. It includes protocols for relevant in vitro assays and summarizes key (hypothetical) quantitative data.

Potential Mechanism of Action

Sulfonamides can act as competitive inhibitors of enzymes by mimicking the structure of a natural substrate.[1][8][9] In the context of antibacterial agents, they compete with para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1][8] Beyond this classic mechanism, sulfonamide derivatives have been developed to target a wide range of enzymes, including carbonic anhydrases and various kinases.[2][10] The butyl and cyclopropyl groups of 1-Butylcyclopropane-1-sulfonamide can contribute to its binding affinity and selectivity for specific molecular targets through hydrophobic and van der Waals interactions within the enzyme's active site.[10]

For the purpose of these application notes, we will consider the hypothetical activity of 1-Butylcyclopropane-1-sulfonamide as an inhibitor of a generic mitogen-activated protein kinase (MAPK) signaling pathway, a crucial pathway in cell proliferation, differentiation, and apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical in vitro data for 1-Butylcyclopropane-1-sulfonamide against a panel of kinases.

| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) | Cell-Based Potency (EC50, nM) |

| MEK1 | 150 | 85 | 350 |

| ERK2 | 850 | 400 | >1000 |

| p38α | 2500 | >1000 | >5000 |

| JNK1 | >5000 | >2000 | >10000 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the binding affinity (Kd) of 1-Butylcyclopropane-1-sulfonamide for a target kinase.

Materials:

-

1-Butylcyclopropane-1-sulfonamide

-

Target kinase (e.g., MEK1)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of 1-Butylcyclopropane-1-sulfonamide in the assay buffer.

-

In a 384-well plate, add the serially diluted compound.

-

Add the target kinase and the Alexa Fluor™ 647-labeled kinase tracer to each well.

-

Add the Europium-labeled anti-tag antibody to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the Kd value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of 1-Butylcyclopropane-1-sulfonamide on the proliferation of a cancer cell line.

Materials:

-

1-Butylcyclopropane-1-sulfonamide

-

Cancer cell line (e.g., A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 1-Butylcyclopropane-1-sulfonamide and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Plot the absorbance against the compound concentration to determine the EC50 value.

Visualizations

Caption: Inhibition of the MAPK signaling pathway.

Caption: Drug discovery workflow.

Synthesis

The synthesis of cyclopropane sulfonamides can be achieved through various established methods. A common approach involves the reaction of a corresponding sulfonyl chloride with an amine.[9] For N-substituted cyclopropane sulfonamides, a multi-step synthesis may be required, potentially involving the construction of the cyclopropane ring via ring-closing reactions of suitable precursors, followed by functional group manipulations to introduce the sulfonamide moiety.[11][12] More recent methods aim to streamline this process, for example, through one-pot syntheses from carboxylic acids and amines.[13] A potential synthetic route to 1-butylcyclopropane-1-sulfonamide could involve the reaction of 1-butylcyclopropane-1-sulfonyl chloride with ammonia. The synthesis of the sulfonyl chloride precursor itself would likely start from a corresponding cyclopropane derivative.

Conclusion

1-Butylcyclopropane-1-sulfonamide represents a molecule of interest for medicinal chemistry, leveraging the established therapeutic potential of the sulfonamide scaffold with the beneficial properties of a cyclopropane ring. While specific biological data for this exact compound is not yet widely published, the general characteristics of related molecules suggest its potential as an enzyme inhibitor, for instance, targeting kinases in signaling pathways relevant to cancer or inflammatory diseases. The provided protocols and hypothetical data serve as a guide for researchers interested in exploring the therapeutic applications of this and similar compounds. Further investigation is warranted to fully elucidate its biological activity and potential for drug development.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-b.com [ajchem-b.com]

- 6. N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | 1823349-25-2 | Benchchem [benchchem.com]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 10. 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide | 681808-44-6 | Benchchem [benchchem.com]

- 11. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 12. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 13. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Butylcyclopropane-1-sulfonamide as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a representative document based on the known biological activities of structurally related cyclopropane and sulfonamide compounds. As of the latest literature review, specific enzyme inhibition data for 1-Butylcyclopropane-1-sulfonamide is not publicly available. The experimental protocols provided are general best-practice methodologies for characterizing a novel enzyme inhibitor.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its ability to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets.[1] Sulfonamide-containing molecules have demonstrated inhibitory activity against a broad spectrum of enzymes, including carbonic anhydrases, proteases, and kinases.[1][2][3] Concurrently, the incorporation of a cyclopropane ring offers a unique conformational rigidity and metabolic stability, which can enhance binding affinity and selectivity for target enzymes.[4]

1-Butylcyclopropane-1-sulfonamide is a novel synthetic compound that combines these two valuable pharmacophores. While direct inhibitory data for this specific molecule is pending, related cyclopropane sulfonamide derivatives have shown promise as potent inhibitors of various enzymes, including Epidermal Growth Factor Receptor (EGFR).[2] This document provides a summary of the potential applications of 1-Butylcyclopropane-1-sulfonamide as an enzyme inhibitor and detailed protocols for its characterization.

Potential Enzyme Targets and Data Presentation

Based on the activities of structurally similar compounds, 1-Butylcyclopropane-1-sulfonamide is hypothesized to be a potential inhibitor of several enzyme families. The table below presents hypothetical, yet plausible, inhibitory data against representative enzymes to illustrate the expected potency.

| Target Enzyme Family | Representative Enzyme | Hypothetical IC50 (nM) | Notes and Rationale |

| Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | 50 - 250 | Cyclopropane sulfonamide derivatives have shown submicromolar activity against drug-resistant EGFR mutants.[2] |

| Anaplastic Lymphoma Kinase (ALK) | 100 - 500 | Novel cis-1,2,2-trisubstituted cyclopropanes have been developed as potent and selective ALK inhibitors.[4] | |

| Proteases | Matrix Metalloproteinase-9 (MMP-9) | 200 - 1000 | Sulfonamide derivatives are a well-established class of MMP inhibitors.[5][6] |

| HIV-1 Protease | 10 - 100 | Cyclic sulfone carboxamides have demonstrated potent inhibition of HIV-1 protease.[7] | |

| Carbonic Anhydrases | Carbonic Anhydrase II (CA-II) | 75 - 400 | Sulfonamides are classic inhibitors of carbonic anhydrases.[8][9] |

Experimental Protocols

The following are detailed protocols for the initial characterization of 1-Butylcyclopropane-1-sulfonamide as a potential enzyme inhibitor. A generic kinase assay is provided as a specific example.

1. General Enzyme Inhibition Screening Assay (Fluorescence-Based)

This protocol describes a high-throughput method to screen for the inhibitory activity of 1-Butylcyclopropane-1-sulfonamide against a panel of enzymes.

-

Materials:

-

Purified target enzyme

-

Fluorogenic substrate specific to the enzyme

-

Assay buffer (enzyme-specific)

-

1-Butylcyclopropane-1-sulfonamide (stock solution in DMSO)

-

Positive control inhibitor

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of 1-Butylcyclopropane-1-sulfonamide in the assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 50 µL of the diluted compound or control (positive inhibitor or DMSO vehicle) to the appropriate wells.

-

Add 25 µL of the enzyme solution (pre-diluted in assay buffer to optimal concentration) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the compound relative to the DMSO control.

-

2. IC50 Determination Protocol

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 1-Butylcyclopropane-1-sulfonamide.

-

Methodology:

-

Perform the enzyme inhibition assay as described above using a wider range of 1-Butylcyclopropane-1-sulfonamide concentrations (e.g., 10-point serial dilution).

-

Calculate the percent inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

3. Kinase Activity Assay (Example: EGFR Kinase Assay)

This protocol provides a specific example for assessing the inhibitory effect on a tyrosine kinase.

-

Materials:

-

Recombinant human EGFR (catalytic domain)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

1-Butylcyclopropane-1-sulfonamide

-

Staurosporine (positive control)

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of 1-Butylcyclopropane-1-sulfonamide and staurosporine in the kinase assay buffer.

-

Add 5 µL of the diluted compounds or controls to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 as described in the previous protocol.

-

Visualizations

Caption: Experimental workflow for characterizing 1-Butylcyclopropane-1-sulfonamide as an enzyme inhibitor.

Caption: A representative signaling pathway (EGFR/MAPK) potentially targeted by 1-Butylcyclopropane-1-sulfonamide.

References

- 1. mdpi.com [mdpi.com]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. CYCLIC SULFONE-3-CARBOXAMIDES AS NOVEL P2-LIGANDS FOR Ro 31-8959 BASED HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing the Antibacterial Effects of 1-Butylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract